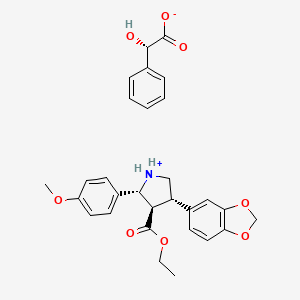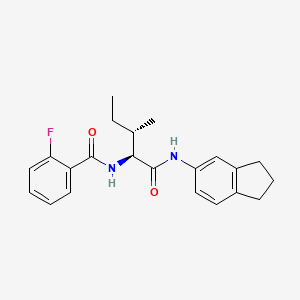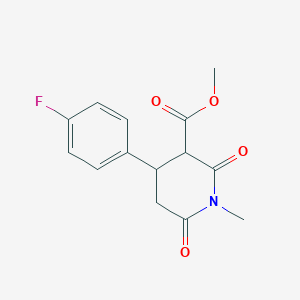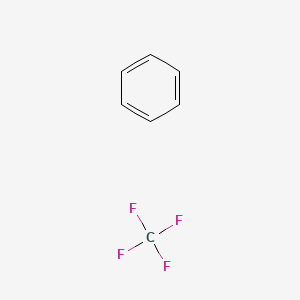
(2R,3R,4S)-4-(2H-1,3-Benzodioxol-5-yl)-3-(ethoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidin-1-ium (2S)-hydroxy(phenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2R,3R,4S)-4-(2H-1,3-Benzodioxol-5-yl)-3-(ethoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidin-1-ium (2S)-hydroxy(phenyl)acetate is a complex organic molecule with potential applications in various fields of science. This compound features a pyrrolidinium core substituted with benzodioxole, ethoxycarbonyl, and methoxyphenyl groups, making it a unique structure for chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-4-(2H-1,3-Benzodioxol-5-yl)-3-(ethoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidin-1-ium (2S)-hydroxy(phenyl)acetate typically involves multi-step organic synthesis. The key steps include:
Formation of the Pyrrolidinium Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Substitution Reactions: Introduction of the benzodioxole, ethoxycarbonyl, and methoxyphenyl groups through nucleophilic substitution or electrophilic aromatic substitution reactions.
Final Assembly: Coupling the pyrrolidinium core with (2S)-hydroxy(phenyl)acetate using esterification or amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms could be employed to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and methoxyphenyl groups.
Reduction: Reduction reactions can target the ethoxycarbonyl group, converting it to an alcohol or aldehyde.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole group may yield benzodioxole-5-carboxylic acid, while reduction of the ethoxycarbonyl group could produce the corresponding alcohol.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biology
Drug Development: The compound’s structural features suggest potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.
Biochemical Studies: It can be used as a probe to study biochemical pathways and interactions.
Medicine
Diagnostics: The compound could be used in diagnostic assays to detect specific biomolecules.
Industry
Chemical Manufacturing: Utilized as an intermediate in the synthesis of other complex organic molecules.
Pharmaceuticals: Employed in the production of active pharmaceutical ingredients (APIs).
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The benzodioxole and methoxyphenyl groups may facilitate binding to these targets, while the pyrrolidinium core can modulate the compound’s overall activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3R,4S)-4-(2H-1,3-Benzodioxol-5-yl)-3-(methoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidin-1-ium (2S)-hydroxy(phenyl)acetate
- (2R,3R,4S)-4-(2H-1,3-Benzodioxol-5-yl)-3-(ethoxycarbonyl)-2-(4-hydroxyphenyl)pyrrolidin-1-ium (2S)-hydroxy(phenyl)acetate
Uniqueness
The presence of the ethoxycarbonyl group in (2R,3R,4S)-4-(2H-1,3-Benzodioxol-5-yl)-3-(ethoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidin-1-ium (2S)-hydroxy(phenyl)acetate distinguishes it from similar compounds, potentially altering its reactivity and interactions with biological targets. This unique feature may enhance its suitability for specific applications in drug development and material science.
Propriétés
Numéro CAS |
195708-14-6 |
|---|---|
Formule moléculaire |
C29H31NO8 |
Poids moléculaire |
521.6 g/mol |
Nom IUPAC |
ethyl (2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidin-1-ium-3-carboxylate;(2S)-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C21H23NO5.C8H8O3/c1-3-25-21(23)19-16(14-6-9-17-18(10-14)27-12-26-17)11-22-20(19)13-4-7-15(24-2)8-5-13;9-7(8(10)11)6-4-2-1-3-5-6/h4-10,16,19-20,22H,3,11-12H2,1-2H3;1-5,7,9H,(H,10,11)/t16-,19-,20+;7-/m10/s1 |
Clé InChI |
ULRXPSYRJUVLAN-ZGBWKZAISA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1[C@H](C[NH2+][C@H]1C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)OCO4.C1=CC=C(C=C1)[C@@H](C(=O)[O-])O |
SMILES canonique |
CCOC(=O)C1C(C[NH2+]C1C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)OCO4.C1=CC=C(C=C1)C(C(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[4-(Decyloxy)phenyl]ethynyl}naphthalene-2-carbonitrile](/img/structure/B15165341.png)
![Acetamide,N-(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B15165353.png)

![Heptanal, 2-[(4-methoxyphenyl)methoxy]-, (2S)-](/img/structure/B15165371.png)
![L-Tyrosyl-3-[(3R)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide](/img/structure/B15165373.png)
![N-tert-Butyl-N-{[(diethylboranyl)(ethyl)amino]sulfanyl}-1,1-diethylboranamine](/img/structure/B15165385.png)
![3-Buten-2-one, 3-[(acetyloxy)(4-chlorophenyl)methyl]-](/img/structure/B15165392.png)
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B15165396.png)



![2-[(3-Cyano-6-methoxy-2-quinolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B15165426.png)

![2-amino-5-hydroxy-4-(4-methoxyphenyl)-7-methyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15165440.png)
